molecular formula C12H16O B3118201 Ether, 3-methyl-2-butenyl o-tolyl CAS No. 23446-47-1

Ether, 3-methyl-2-butenyl o-tolyl

Cat. No.: B3118201
CAS No.: 23446-47-1
M. Wt: 176.25 g/mol
InChI Key: XZNQFWQFZLMSIY-UHFFFAOYSA-N
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Description

Ether, 3-methyl-2-butenyl o-tolyl: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific ether has a 3-methyl-2-butenyl group and an o-tolyl group attached to the oxygen atom. Ethers are generally known for their relatively low reactivity compared to alcohols and phenols, making them useful solvents and intermediates in organic synthesis .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that the compound can undergo reactions at the benzylic position . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The compound may also undergo free radical substitution reactions .

Biochemical Pathways

The compound likely affects several biochemical pathways. For instance, it may be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many secondary metabolites . It may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Its molecular weight (162228 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Similar compounds have been known to exhibit antifungal activity . For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of this compound, has shown significant antifungal activity against Candida albicans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance the biosynthesis of similar compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, 3-methyl-2-butenyl o-tolyl, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

    Acid-Catalyzed Dehydration: This method is typically used for symmetrical ethers but can be adapted for unsymmetrical ethers like this compound.

Industrial Production Methods: Industrial production of ethers often involves large-scale Williamson ether synthesis due to its efficiency and relatively mild reaction conditions. The choice of reagents and conditions can be tailored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethers can undergo oxidation reactions, although they are generally less reactive than alcohols. Common oxidizing agents include peroxides and molecular oxygen.

    Substitution: Ethers can participate in substitution reactions, particularly under acidic conditions where the ether oxygen can be protonated to form a good leaving group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H_2O_2), molecular oxygen (O_2).

    Acidic Conditions: Sulfuric acid (H_2SO_4), hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the specific conditions and reagents used.

    Substitution: Formation of alkyl halides and alcohols.

Scientific Research Applications

Chemistry: Ether, 3-methyl-2-butenyl o-tolyl is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for reactions where more reactive solvents might interfere.

Biology and Medicine:

Industry: Ethers are widely used as solvents in the chemical industry due to their ability to dissolve a wide range of organic compounds. They are also used in the production of various chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Ether, 3-methyl-2-butenyl o-tolyl is unique due to the presence of both an aliphatic and an aromatic group attached to the oxygen atom. This combination can influence its reactivity and solubility properties, making it distinct from simpler ethers like diethyl ether or anisole .

Properties

IUPAC Name

1-methyl-2-(3-methylbut-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNQFWQFZLMSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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